molecular formula C17H21N3OS B12056351 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B12056351
M. Wt: 315.4 g/mol
InChI Key: IUDLHYDCTBXHJE-UHFFFAOYSA-N
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Description

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Amide Formation: The final step involves the reaction of the thioether-substituted pyrimidine with isopropylamine and phenylacetyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the pyrimidine ring and thioether linkage suggests potential activity against certain biological pathways, which could be harnessed for therapeutic purposes.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether linkage and pyrimidine ring could facilitate binding to specific molecular targets, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetamide
  • N-isopropyl-N-phenylacetamide
  • 4,6-Dimethyl-2-thiopyrimidine

Uniqueness

Compared to similar compounds, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide stands out due to its combined structural features. The presence of both the pyrimidine ring and the thioether linkage, along with the isopropyl and phenyl groups, provides a unique set of chemical properties and potential biological activities.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C17H21N3OS/c1-12(2)20(15-8-6-5-7-9-15)16(21)11-22-17-18-13(3)10-14(4)19-17/h5-10,12H,11H2,1-4H3

InChI Key

IUDLHYDCTBXHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C)C

Origin of Product

United States

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